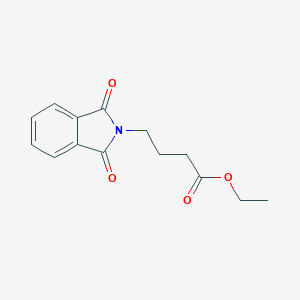
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate
Description
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.1935. It is also known by other names such as Ethyl N-phthaloylcarbamate and N-Carbethoxyphthalimide . This compound is characterized by its isoindole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring.
Properties
CAS No. |
10294-97-0 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-12(16)8-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
WHBRGTLWKQJVEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Synonyms |
1,3-Dioxoisoindoline-2-butyric acid ethyl ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic pathways, signal transduction pathways, and others .
Comparison with Similar Compounds
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate can be compared with similar compounds such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Similar structure but different functional groups.
2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-: Similar core structure but different side chains.
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: Similar isoindole structure with variations in the side chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


